ethyl 4-{4-[N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)hydrazinecarbonyl]benzenesulfonyl}piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl 4-{4-[N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)hydrazinecarbonyl]benzenesulfonyl}piperazine-1-carboxylate is a complex organic compound that features a thiazole ring, a piperazine ring, and various functional groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{4-[N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)hydrazinecarbonyl]benzenesulfonyl}piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
ethyl 4-{4-[N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)hydrazinecarbonyl]benzenesulfonyl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of nitro groups can yield amines .
Scientific Research Applications
ethyl 4-{4-[N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)hydrazinecarbonyl]benzenesulfonyl}piperazine-1-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl 4-{4-[N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)hydrazinecarbonyl]benzenesulfonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The compound’s ability to form hydrogen bonds and participate in π-π interactions enhances its binding affinity to these targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives, such as:
- 4-methyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazole-5-carboxylic acid ethyl esters .
- 4-phenyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazoles .
Uniqueness
ethyl 4-{4-[N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)hydrazinecarbonyl]benzenesulfonyl}piperazine-1-carboxylate is unique due to its specific combination of functional groups and the presence of both thiazole and piperazine rings.
Properties
IUPAC Name |
ethyl 4-[4-[[(4,5-dimethyl-1,3-benzothiazol-2-yl)amino]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O5S2/c1-4-33-23(30)27-11-13-28(14-12-27)35(31,32)18-8-6-17(7-9-18)21(29)25-26-22-24-20-16(3)15(2)5-10-19(20)34-22/h5-10H,4,11-14H2,1-3H3,(H,24,26)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZEVTLSRXGMYAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(S3)C=CC(=C4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.